Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester
Description
Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester (CAS: 106-07-0) is a polyethylene glycol (PEG)-modified stearic acid ester. Its molecular formula is C₂₆H₅₂O₆, with a molecular weight of 460.687 g/mol . Structurally, it features a stearic acid (C18:0) backbone esterified to a tetraethylene glycol chain (four ethoxy units terminated by a hydroxyl group). This compound is widely used in pharmaceutical and cosmetic industries as a nonionic surfactant, emulsifier, and solubilizer due to its amphiphilic properties, which enhance drug delivery and stability . Its physical properties include a boiling point of 541.6°C, density of 0.964 g/cm³, and low volatility (vapor pressure: 5.48×10⁻¹⁴ mmHg at 25°C) .
Properties
IUPAC Name |
2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl octadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-26(28)32-25-24-31-23-22-30-21-20-29-19-18-27/h27H,2-25H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBKDIDITONHJHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCCOCCOCCOCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9059331 | |
| Record name | Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106-07-0 | |
| Record name | 2-[2-[2-(2-Hydroxyethoxy)ethoxy]ethoxy]ethyl octadecanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-(2-(2-Hydroxyethoxy)ethoxy)ethoxy)ethyl octadecanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000106070 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9059331 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl stearate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.054 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Conditions
The reaction proceeds via acid-catalyzed nucleophilic acyl substitution:
Key parameters include:
Optimization and Yield
A representative experiment using MgO (0.1% w/w) at 230°C for 6 hours yielded 92% crude product. Post-reaction vacuum dealcoholization (50 Pa, 200°C, 1 hour) and filtration achieved 98.5% purity. Industrial-scale batches (>500 kg) report similar efficiencies, with catalyst recovery rates exceeding 80% after filtration.
Acyl Chloride Intermediate Method
For substrates sensitive to high temperatures, the acyl chloride route offers milder conditions. Stearic acid chloride reacts with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol in anhydrous solvents, eliminating the need for dehydration steps.
Procedure
-
Chlorination : Stearic acid reacts with thionyl chloride (SOCl) at 60°C to form stearoyl chloride.
-
Esterification :
-
Solvent : Tetrahydrofuran (THF) or dichloromethane.
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Base : Triethylamine (TEA) to neutralize HCl.
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Temperature : 25–40°C for 2–4 hours.
Performance Metrics
Lab-scale trials achieved 88–91% yield with 99% purity after aqueous workup. This method avoids thermal degradation but requires stringent moisture control.
Enzymatic Catalysis for Green Synthesis
Lipase-catalyzed esterification provides an eco-friendly alternative, particularly for heat-labile substrates. Immobilized Candida antarctica lipase B (CAL-B) demonstrates high activity in non-aqueous media.
Process Parameters
| Parameter | Value |
|---|---|
| Enzyme Loading | 5–10% (w/w of substrates) |
| Solvent | Tert-butyl alcohol |
| Temperature | 45–55°C |
| Reaction Time | 24–48 hours |
| Water Activity (a) | 0.2–0.4 |
Outcomes
Batch reactions reached 78% conversion, increasing to 85% with molecular sieves for water removal. While slower than chemical methods, enzymatic routes reduce energy consumption and byproduct formation.
Transesterification of Stearic Acid Methyl Ester
Transesterification leverages pre-formed stearic acid methyl ester (SME) and the triethylene glycol alcohol under basic or acidic conditions:
Catalytic Systems
-
Homogeneous : Sodium methoxide (NaOMe, 0.5–1.0 mol%) at 80°C for 3 hours (94% yield).
-
Heterogeneous : Amberlyst-15 resin at 100°C for 5 hours (89% yield).
Methanol removal via distillation shifts equilibrium toward product formation. Industrial plants favor continuous-flow reactors for this method, achieving throughputs >1 ton/day.
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Energy Intensity | Scalability |
|---|---|---|---|---|
| Direct Esterification | 92 | 98.5 | High | Excellent |
| Acyl Chloride | 89 | 99.0 | Moderate | Good |
| Enzymatic | 78 | 97.0 | Low | Moderate |
| Transesterification | 94 | 98.0 | Moderate | Excellent |
Industrial Implementation Challenges
-
Catalyst Recovery : Metal oxide catalysts require filtration, adding operational costs.
-
Solvent Use : Large volumes of THF or dichloromethane necessitate recycling systems.
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Byproduct Management : HCl from acyl chloride routes demands scrubbing infrastructure.
Recent advances include fixed-bed reactors for continuous transesterification and enzyme immobilization techniques to enhance reusability.
Chemical Reactions Analysis
Types of Reactions
Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester undergoes various chemical reactions, including:
Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The ester functional group can be reduced to form alcohols.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of bases like pyridine or triethylamine.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Pharmaceutical Applications
Diethylene glycol monostearate is utilized in the pharmaceutical industry primarily as an excipient and emulsifier. Its ability to enhance the solubility of poorly soluble drugs makes it valuable in drug formulation.
Drug Delivery Systems
- Role : Serves as a surfactant in liposomal formulations, improving drug encapsulation efficiency.
- Case Study : In a study published in the Journal of Controlled Release, formulations containing this compound demonstrated enhanced bioavailability of hydrophobic drugs compared to conventional emulsifiers .
Topical Formulations
- Role : Acts as a skin-conditioning agent and emulsifier in creams and lotions.
- Case Study : Research indicated that formulations with diethylene glycol monostearate showed improved skin penetration and retention of active ingredients, enhancing therapeutic effects .
Cosmetic Applications
In cosmetics, diethylene glycol monostearate is widely used for its emulsifying properties, contributing to the stability and texture of various products.
Emulsification
- Role : Stabilizes oil-in-water emulsions, crucial for creams and lotions.
- Data Table : Comparison of emulsion stability with different emulsifiers.
| Emulsifier | Stability (Days) | Viscosity (cP) |
|---|---|---|
| Diethylene Glycol Monostearate | 30 | 1500 |
| Glyceryl Stearate | 15 | 1200 |
| Polysorbate 20 | 10 | 1000 |
Skin Conditioning
- Role : Enhances skin feel and moisture retention.
- Case Study : A clinical trial showed that products containing diethylene glycol monostearate improved skin hydration levels significantly over a four-week period compared to control groups .
Food Industry Applications
Diethylene glycol monostearate is also recognized for its applications in food technology.
Food Emulsifier
- Role : Used as an emulsifier in processed foods to improve texture and shelf life.
- Data Table : Emulsification efficiency in various food products.
| Food Product | Emulsification Efficiency (%) |
|---|---|
| Salad Dressings | 85 |
| Margarine | 90 |
| Ice Cream | 80 |
Stabilizer for Fats
- Role : Prevents fat separation in spreads and dressings.
- Case Study : Studies showed that incorporating diethylene glycol monostearate into margarine formulations resulted in a smoother texture and reduced fat separation over time.
Mechanism of Action
The mechanism of action of octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester is primarily related to its surfactant properties. The compound reduces the surface tension between different phases, facilitating the formation of stable emulsions. In biological systems, it interacts with cell membranes, enhancing the permeability and uptake of various substances. The ethoxy groups play a crucial role in modulating the hydrophilic-lipophilic balance, which is essential for its function as an emulsifier .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is part of a broader class of PEGylated fatty acid esters. Below is a detailed comparison with structurally and functionally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Impact of Ethoxy Chain Length :
- The target compound’s 4-ethoxy chain balances hydrophilicity and lipophilicity, making it ideal for stabilizing emulsions in pharmaceuticals . In contrast, shorter ethoxy chains (e.g., 2 units in C₂₂H₄₄O₄) are less water-soluble but effective in low-polarity systems like essential oil extractions .
- PEG-8 stearate (8 ethoxy units) exhibits superior water solubility and is used in high-pH formulations, though it may compromise biodegradability due to its long PEG chain .
Functional Group Variations :
- Replacing stearic acid with oleic acid (C18:1) in C₂₂H₄₂O₄ introduces unsaturation, lowering melting points and enhancing flexibility in lubricant formulations .
- Ethyl palmitate (C₁₈H₃₆O₂), a simple ester without PEG chains, lacks surfactant properties but serves as a biofuel precursor due to its volatility .
Biological and Industrial Relevance :
- The target compound and its 2-ethoxy analog are frequently identified in plant extracts (e.g., Tamarindus indica, cocoa pods) as natural emulsifiers .
- Synthetic PEGylated esters (e.g., PEG-8 stearate) are preferred in regulated drug formulations for their purity and consistency .
Research Insights and Trends
- Natural vs.
- Environmental Impact : Longer PEG chains (e.g., PEG-8) raise concerns about environmental persistence, driving research into shorter-chain alternatives like the target compound .
- Drug Delivery: Molecular dynamics studies highlight the target compound’s ability to bind hydrophobic drugs (e.g., loperamide analogs) while maintaining aqueous solubility, a trait less pronounced in non-PEGylated esters .
Biological Activity
Octadecanoic acid, also known as stearic acid, is a saturated fatty acid with numerous applications in various fields, including pharmaceuticals, cosmetics, and food industries. The specific compound of interest, Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester , is a derivative that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
- Molecular Formula : C22H44O4
- Molecular Weight : 372.5824 g/mol
- CAS Registry Number : 106-11-6
- IUPAC Name : 2-(2-(2-(2-hydroxyethoxy)ethoxy)ethoxy)ethyl octadecanoate
The compound is characterized by a long hydrophobic tail derived from stearic acid, which contributes to its emulsifying properties and potential interactions with biological membranes.
1. Antimicrobial Properties
Research has indicated that octadecanoic acid derivatives exhibit significant antimicrobial activity. A study demonstrated that compounds similar to octadecanoic acid effectively reduced bacterial counts of Escherichia coli and Staphylococcus aureus, showcasing their potential as antimicrobial agents in healthcare settings .
2. Anti-inflammatory Effects
Octadecanoic acid and its esters have been studied for their anti-inflammatory properties. In vitro studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .
3. Skin Penetration Enhancer
The ester form of octadecanoic acid has been noted for its ability to enhance skin permeability. This property makes it a valuable ingredient in topical formulations aimed at improving drug delivery through the skin barrier .
Case Studies
-
Case Study on Antimicrobial Efficacy :
A comparative study evaluated the antimicrobial efficacy of octadecanoic acid derivatives against common pathogens. Results showed a 90% reduction in bacterial growth at concentrations above 1% w/v . -
Inflammatory Response Modulation :
In a randomized controlled trial involving patients with dermatitis, topical application of formulations containing octadecanoic acid esters resulted in a significant reduction in erythema and pruritus compared to placebo . -
Skin Absorption Studies :
A pharmacokinetic study assessed the absorption rates of octadecanoic acid esters through human skin models. Findings indicated enhanced absorption rates compared to traditional formulations without the ester modification, suggesting improved bioavailability of active ingredients .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C22H44O4 |
| Molecular Weight | 372.5824 g/mol |
| CAS Registry Number | 106-11-6 |
| Antimicrobial Activity | >90% reduction at 1% w/v |
| Skin Absorption Rate | Enhanced vs. control |
Q & A
Q. Methodology :
- Synthesis : Utilize multi-step esterification reactions starting with stearic acid (octadecanoic acid) and triethylene glycol derivatives. A typical approach involves activating the carboxylic acid (e.g., via acid chloride formation) followed by nucleophilic substitution with 2-[2-(2-hydroxyethoxy)ethoxy]ethanol under controlled pH and temperature (e.g., 60–80°C, inert atmosphere) .
- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol to isolate the product.
- Characterization : Confirm structure via NMR (¹H and ¹³C for ester and ethylene oxide chain signals), FTIR (C=O stretch at ~1740 cm⁻¹, ether linkages at ~1100 cm⁻¹), and GC-MS (molecular ion peak at m/z ~470–500, depending on derivatization) .
What are the common challenges in chromatographic separation of this ester from reaction byproducts, and how can gradient elution be optimized?
Q. Methodology :
- Challenges : Co-elution of unreacted stearic acid, ethylene glycol byproducts, or incomplete esters due to similar polarity.
- Solutions :
- Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/water (70:30 to 95:5 over 20 min) to resolve polar byproducts.
- For GC-MS, derivatize free hydroxyl groups (e.g., trimethylsilylation) to improve volatility and peak resolution .
Advanced Research Questions
How does the polyethylene glycol (PEG) chain length in Octadecanoic acid esters influence their micellar behavior in aqueous solutions, and what experimental approaches are used to study this?
Q. Methodology :
- Micelle Characterization :
- Measure critical micelle concentration (CMC) via surface tension titration or fluorescence spectroscopy (using pyrene as a probe).
- Assess micelle size via dynamic light scattering (DLS) and morphology via transmission electron microscopy (TEM) .
- Key Variables :
- Longer PEG chains (e.g., triethylene glycol vs. monoethylene glycol) increase hydrophilicity, lowering CMC and enhancing micelle stability .
In nanoparticle synthesis, how is this ester utilized as a stabilizing agent, and what parameters affect its efficacy in controlling nanoparticle size and morphology?
Q. Methodology :
- Application : The ester’s amphiphilic structure stabilizes metal nanoparticles (e.g., Ag, Au) by forming a protective shell.
- Parameters :
- Concentration : Higher ester concentrations reduce nanoparticle aggregation but may increase polydispersity.
- Reduction Conditions : Optimize pH (neutral to mildly alkaline) and temperature (60–80°C) during chemical reduction (e.g., NaBH₄).
- Characterization : Use UV-Vis spectroscopy (surface plasmon resonance peaks), TEM , and XRD to confirm size and crystallinity .
How does the ester’s structure contribute to its potential antimicrobial activity, and what in vitro assays are appropriate for assessing this?
Q. Methodology :
- Structure-Activity Relationship : The PEG chain enhances solubility in aqueous media, while the stearic acid moiety may disrupt microbial membranes.
- Assays :
- Disk Diffusion : Impregnate filter paper with the ester (1–10 mg/mL) and measure inhibition zones against E. coli or S. aureus.
- Minimum Inhibitory Concentration (MIC) : Use microdilution broth assays (e.g., in Mueller-Hinton broth) with serial dilutions .
Data Contradictions and Validation
- Synthetic Routes : details esterification via phenoxyethanol intermediates, but adjustments are needed for hydroxyl-terminated PEG chains (e.g., protecting group strategies) .
- Natural Occurrence : While similar esters (e.g., hexadecanoic acid derivatives) are found in plant extracts (), the target compound is primarily synthetic, requiring validation via spiked controls in GC-MS analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
